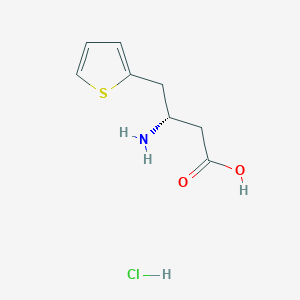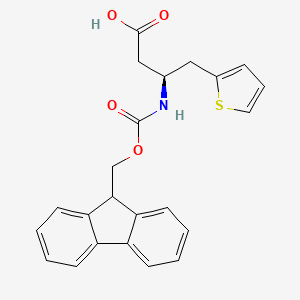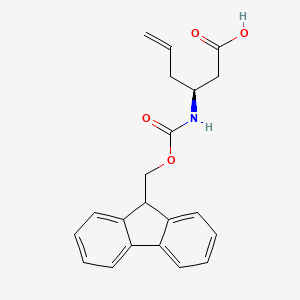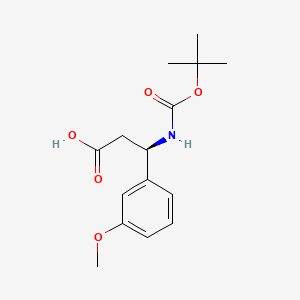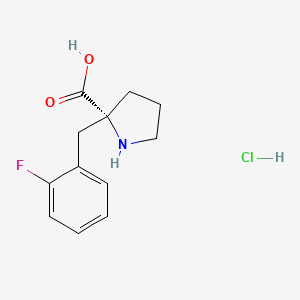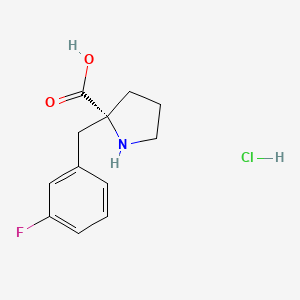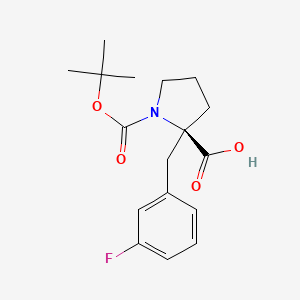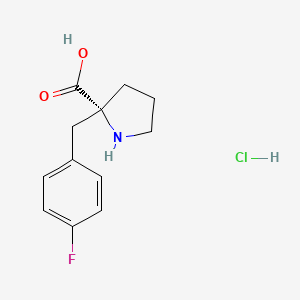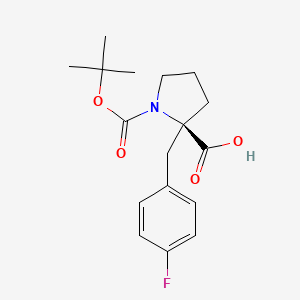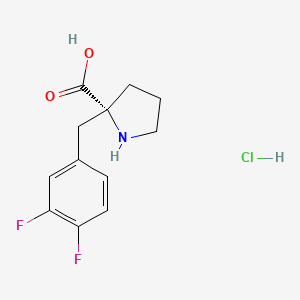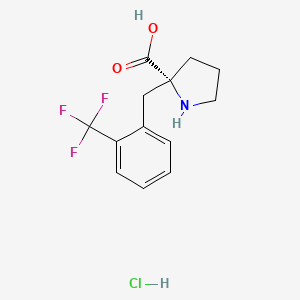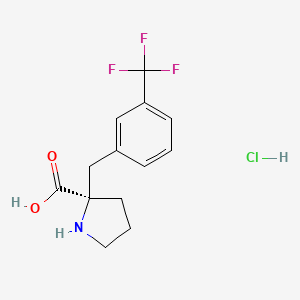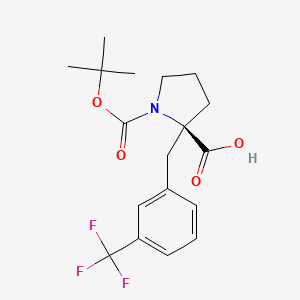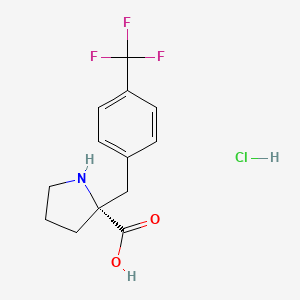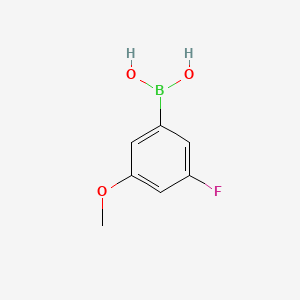
3-氟-5-甲氧基苯硼酸
描述
3-Fluoro-5-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H8BFO3 and its molecular weight is 169.95 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Fluoro-5-methoxyphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Fluoro-5-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 荧光猝灭研究
涉及硼酸衍生物(例如 4-氟-2-甲氧基苯硼酸)的研究已经探索了它们在荧光猝灭机制中的作用。这些研究对于了解硼酸化合物的物理光学性质及其在传感和成像技术中的潜在应用至关重要 (Geethanjali、Nagaraja 和 Melavanki,2015)。
2. 抗增殖和促凋亡特性
硼酸衍生物,包括苯硼酸和苯并氧硼衍生物,已被研究其在各种癌细胞系中的抗增殖潜力。这些化合物,包括氟取代变体,由于其诱导癌细胞细胞周期停滞和凋亡的能力而显示出作为抗癌剂的希望 (Psurski 等,2018)。
3. 抗真菌活性
氟代硼酸,包括 4-氟-2-甲酰基苯硼酸,对各种真菌菌株表现出显着的抗真菌活性。氟取代基的位置和互变异构平衡是影响其抗真菌功效的关键因素 (Borys 等,2019)。
4. 食品基质中的特定糖识别
某些硼酸,例如 3-氟-5-甲氧基羰基苯硼酸,已被研究其特异性识别和还原食品基质中果糖的能力。这项研究对食品工业应用具有影响,特别是在减少糖分的情况下 (Pietsch 和 Richter,2016)。
5. 杂化纳米材料的开发
3-氟-4-(甲氧基羰基)苯硼酸已用于杂化纳米材料的开发。这些材料涉及将手性化合物固定在碳纳米管上,在催化和材料科学中具有潜在应用 (Monteiro 等,2015)。
6. 有机介质中化合物的识别和转移
氟烷基封端的丙烯酰胺低聚物已被证明可以从水性介质选择性识别和转移亲水性氨基和 N,N-二甲基氨基化合物,包括 3-氨基苯硼酸。这突出了硼酸衍生物在选择性识别和转移应用中的潜力 (Sawada 等,2000)。
安全和危害
作用机制
Target of Action
3-Fluoro-5-methoxyphenylboronic acid is a type of organoboron compound . Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
Boronic acids, including this compound, are widely used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group via a palladium catalyst .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .
Action Environment
The action of 3-Fluoro-5-methoxyphenylboronic acid can be influenced by various environmental factors . For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst, the pH of the reaction environment, and the temperature .
生化分析
Biochemical Properties
3-Fluoro-5-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of 3-Fluoro-5-methoxyphenylboronic acid with palladium catalysts and organic halides, leading to the formation of biaryl compounds. The compound’s boronic acid group interacts with enzymes and proteins that facilitate the coupling reaction, ensuring the efficient transfer of the organic group from boron to palladium .
Cellular Effects
The effects of 3-Fluoro-5-methoxyphenylboronic acid on various cell types and cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell signaling pathways and gene expression. For instance, 3-Fluoro-5-methoxyphenylboronic acid may modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Additionally, it may affect cellular metabolism by interacting with metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Fluoro-5-methoxyphenylboronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to interact with enzymes and proteins involved in various biochemical pathways. This interaction can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, 3-Fluoro-5-methoxyphenylboronic acid may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-5-methoxyphenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but it may degrade when exposed to strong oxidizing agents or extreme pH conditions. Long-term studies have shown that 3-Fluoro-5-methoxyphenylboronic acid can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-methoxyphenylboronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on biochemical pathways. At high doses, 3-Fluoro-5-methoxyphenylboronic acid can cause toxic or adverse effects, including disruptions in cellular metabolism and organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-Fluoro-5-methoxyphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 3-Fluoro-5-methoxyphenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For instance, 3-Fluoro-5-methoxyphenylboronic acid may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that direct its distribution .
Subcellular Localization
The subcellular localization of 3-Fluoro-5-methoxyphenylboronic acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-Fluoro-5-methoxyphenylboronic acid may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its biochemical effects .
属性
IUPAC Name |
(3-fluoro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFKLCWETPKBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376836 | |
| Record name | 3-Fluoro-5-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609807-25-2 | |
| Record name | 3-Fluoro-5-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-methoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


